molecular formula C9H8F3N3 B8512507 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, 2-(trifluoromethyl)-

1H-Pyrrolo[2,3-b]pyridine-5-methanamine, 2-(trifluoromethyl)-

Cat. No. B8512507
M. Wt: 215.17 g/mol
InChI Key: UIISUPACMSYDCD-UHFFFAOYSA-N
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Patent
US08796283B2

Procedure details

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (Intermediate 4, 1.48 g, 7.01 mmol) was dissolved in THF (59 mL), cooled in an ice bath and treated with a 1M solution of borane tetrahydrofuran complex (35.0 mL, 35.0 mmol) dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 18 hours. Methanol (59 mL) was added dropwise and the reaction mixture was stirred for 20 minutes at room temperature. The solvent was removed under reduced pressure and the residue was dissolved in methanol (177 mL) and heated under reflux for 4 hours. The reaction mixture was allowed to cool to room temperature and passed down an SCX column (20 g) eluting with methanol, followed by 2M ammonia/methanol. Basic fractions were combined and evaporated under reduced pressure. The residue was purified by column chromatography eluting with a gradient of 0-10% 2M ammonia/methanol and DCM. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a yellow solid (1.1 g);
Name
2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
59 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
59 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[NH:13][C:6]2=[N:7][CH:8]=[C:9]([C:11]#[N:12])[CH:10]=[C:5]2[CH:4]=1.CO>C1COCC1>[F:15][C:2]([F:1])([F:14])[C:3]1[NH:13][C:6]2=[N:7][CH:8]=[C:9]([CH2:11][NH2:12])[CH:10]=[C:5]2[CH:4]=1

Inputs

Step One
Name
2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Quantity
1.48 g
Type
reactant
Smiles
FC(C1=CC=2C(=NC=C(C2)C#N)N1)(F)F
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=2C(=NC=C(C2)C#N)N1)(F)F
Name
Quantity
59 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
59 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 20 minutes at room temperature
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (177 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
eluting with methanol
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-10% 2M ammonia/methanol and DCM
ADDITION
Type
ADDITION
Details
Product containing fractions
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C1=CC=2C(=NC=C(C2)CN)N1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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